2-Fluoro-5-iodo-4-methoxybenzaldehyde
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Overview
Description
2-Fluoro-5-iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6FIO2. It is a derivative of benzaldehyde, featuring fluorine, iodine, and methoxy functional groups.
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives often interact with various enzymes and receptors in the body, playing a role in numerous biochemical processes .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution .
Biochemical Pathways
Benzaldehyde derivatives are often involved in various biochemical pathways, influencing a wide range of physiological processes .
Result of Action
Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-iodo-4-methoxybenzaldehyde. For instance, it is slightly soluble in water , which could affect its distribution in the body. It is also air sensitive and should be stored away from air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methoxybenzaldehyde typically involves the iodination of 2-Fluoro-4-methoxybenzaldehyde. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: 2-Fluoro-5-iodo-4-methoxybenzoic acid.
Reduction: 2-Fluoro-5-iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of novel drug candidates due to its unique structural features.
Agrochemicals: It is employed in the synthesis of compounds with potential herbicidal or pesticidal activity.
Material Science: It is used in the preparation of functional materials with specific properties.
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Fluoro-2-methoxybenzaldehyde: Has a different substitution pattern, affecting its reactivity and applications.
2-Fluoro-4-iodo-5-methoxybenzaldehyde: Similar structure but with different positioning of the iodine atom, leading to variations in chemical behavior.
Uniqueness: 2-Fluoro-5-iodo-4-methoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-fluoro-5-iodo-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFALARVZUXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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